

The Mammalian Toxicological Profile of Cyprazine: An Obsolete Herbicide

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Compound of Interest

Compound Name: Cyprazine

Cat. No.: B1669666

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A notable scarcity of comprehensive toxicological data characterizes the scientific record for **cyprazine**, an obsolete post-emergence triazine herbicide. Much of the publicly accessible information is limited, and significant data gaps exist regarding its effects on mammals. This technical guide consolidates the available information and highlights the areas where data is lacking.

Acute Toxicity

Information on the acute toxicity of **cyprazine** in mammals is limited. It is classified as moderately toxic to mammals based on acute toxicity studies.[1] In rats, following a single oral dose of radio-labeled **cyprazine**, 97.6% of the dose was excreted within 72 hours, with 72.7% in the urine and 24.9% in the feces.[2] Less than 1% of the radioactivity was detected as carbon dioxide in expired air, and at 72 hours post-dosing, 7.5% of the radioactivity remained in the rat tissues.[2]

Quantitative Data on Acute Toxicity

Endpoint	Species	Route	Value	Reference
Oral LD50	Rat	Oral	> 10,000 mg/kg (for cyanuric acid, a related compound)	[3]
Dermal LD50	Rabbit	Dermal	> 7,940 mg/kg (for cyanuric acid, a related compound)	[3]

Note: Data for **cyprazine** itself is not readily available. The provided data is for cyanuric acid, a related compound, to offer some context on the toxicity of similar chemical structures.

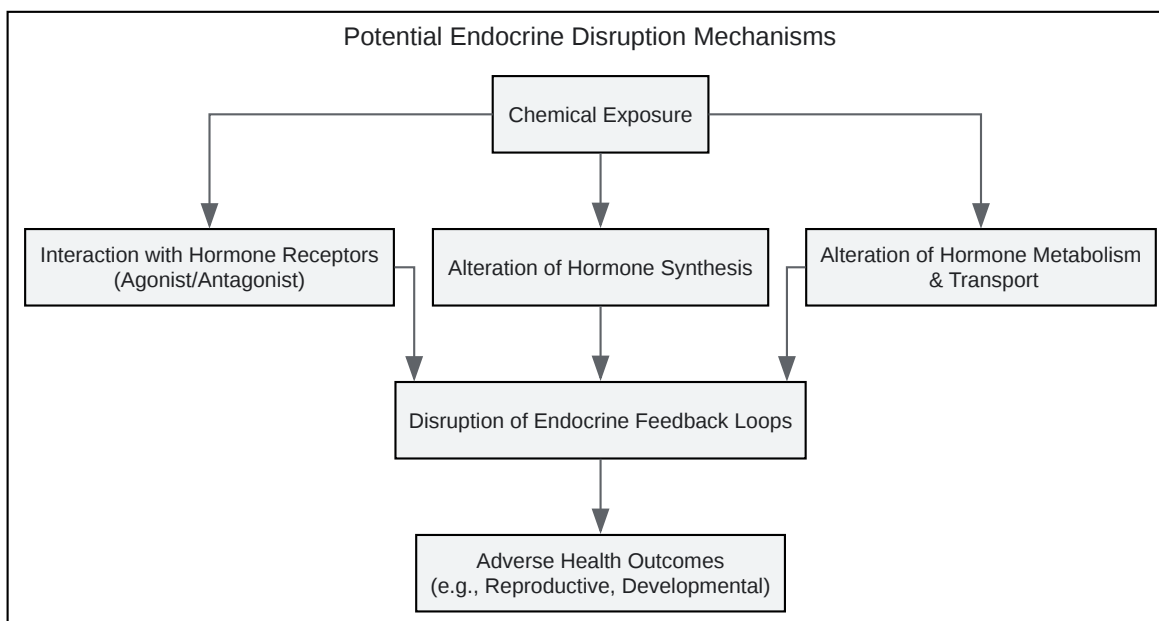
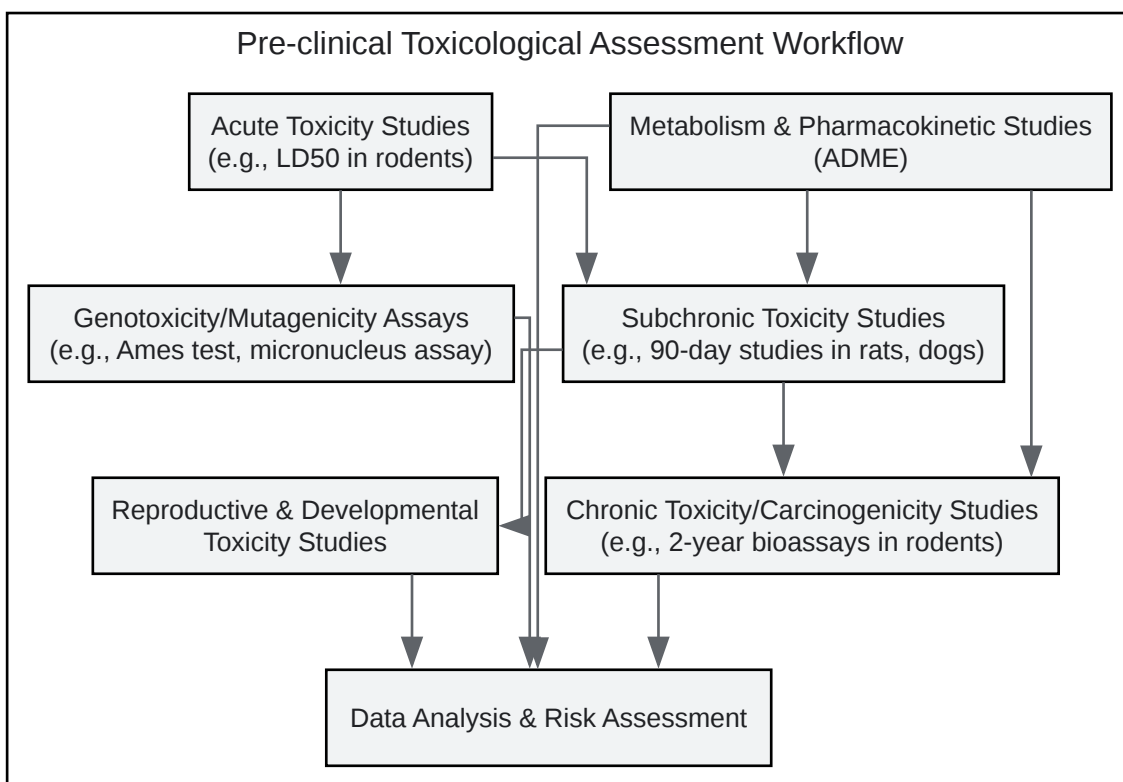
Subchronic and Chronic Toxicity

Detailed subchronic and chronic toxicity studies for **cyprazine** in mammals are not widely available in the public domain. General toxicological principles for triazine herbicides suggest that prolonged exposure can lead to effects on the liver and kidneys. For instance, in a subchronic study on sodium cyanurate, a related compound, the primary adverse effects observed in male rats and mice at high doses were bladder calculi accompanied by bladder epithelial hyperplasia.[3] In a chronic study with sodium cyanurate, treatment-related mortality was seen in some high-dose male rats, attributed to the development of urinary tract calculi.[3]

Metabolism and Pharmacokinetics

The metabolic pathway of **cyprazine** in mammals has not been extensively elucidated in available literature. The primary mode of action for triazine herbicides involves the inhibition of photosynthesis in plants.[1] In mammals, which lack this pathway, the toxicological effects are related to the parent compound and its metabolites. As mentioned previously, rats excrete the majority of an oral dose of **cyprazine** within 72 hours, primarily through urine and feces, indicating relatively rapid clearance from the body.[2]

Below is a generalized workflow for a toxicological assessment of a chemical like **cyprazine**.



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- To cite this document: BenchChem. [The Mammalian Toxicological Profile of Cyprazine: An Obsolete Herbicide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669666#toxicological-profile-of-cyprazine-in-mammals]

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